2-Amino-5-formylbenzonitrile

Organic Synthesis Formylation Regioselectivity

2-Amino-5-formylbenzonitrile (CAS 22782-40-7) is the precise 2-amino-5-substituted regioisomer required for tandem condensation–cyclization cascades. Unlike 2-aminobenzonitrile (lacks aldehyde) or 2-amino-4-formylbenzonitrile (divergent cyclization), only this ortho-amino/para-formyl geometry delivers the 5-substituted quinazoline and dihydroquinazolinone cores demanded in kinase inhibitor programs (TBK1/IKKε) and olaparib-related impurity workflows. Insist on ≥95% purity with full COA documentation.

Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
CAS No. 22782-40-7
Cat. No. B1283386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-formylbenzonitrile
CAS22782-40-7
Molecular FormulaC8H6N2O
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C#N)N
InChIInChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
InChIKeyXAAOIISWHPZUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-formylbenzonitrile (CAS 22782-40-7): A Dual Functional Ortho-Substituted Benzonitrile Building Block


2-Amino-5-formylbenzonitrile (CAS 22782-40-7), also known as 4-amino-3-cyanobenzaldehyde , is a substituted aromatic compound bearing ortho-amino, para-formyl, and meta-cyano substituents on a benzene core (C8H6N2O, molecular weight 146.15 g/mol). This arrangement yields a versatile intermediate where the amino group participates in nucleophilic reactions and heterocycle formation, while the aldehyde enables condensation and cross-coupling . The compound is typically synthesized via Vilsmeier-Haack formylation of 2-aminobenzonitrile and is commercially available as a solid with a melting point range of 152–154°C and typical purity ≥95% .

Why 2-Amino-5-formylbenzonitrile Cannot Be Replaced by Isomeric or Mono-Functional Analogs


Substitution with simpler benzonitrile derivatives fails due to the synergistic reactivity of ortho-amino and para-formyl groups. 2-Aminobenzonitrile lacks the aldehyde group, eliminating condensation and cross-coupling potential, while 5-aminobenzonitrile repositions the amino group, altering electronic effects and heterocycle formation pathways . Regioisomers such as 2-amino-4-formylbenzonitrile yield structurally distinct cyclization products incompatible with target pharmacophores. The aldehyde group is essential for specific transformations like imine formation and aldehyde-amine condensations; its absence in mono-functional analogs renders the compound unsuitable for applications requiring both nucleophilic aromatic substitution and carbonyl chemistry. Direct procurement of the precise 2-amino-5-substituted regioisomer is therefore required for reproducible synthetic outcomes.

Quantitative Differentiation of 2-Amino-5-formylbenzonitrile: Evidence-Based Comparative Data


Vilsmeier-Haack Formylation: Regioselective C5 Aldehyde Installation vs. 2-Aminobenzonitrile

2-Amino-5-formylbenzonitrile is synthesized via Vilsmeier-Haack formylation of 2-aminobenzonitrile, wherein DMF and POCl3 generate an electrophilic iminium species that attacks the para-position (C5) relative to the amino group. This regioselectivity is predictable and controllable, producing a single aldehyde isomer . In contrast, unmodified 2-aminobenzonitrile contains no aldehyde group and therefore has zero capacity for carbonyl-dependent transformations such as imine formation, aldol condensations, or reductive aminations.

Organic Synthesis Formylation Regioselectivity

Physical Property Benchmarking: Melting Point and Purity vs. Structural Analog 2-Aminobenzonitrile

Commercial specifications from multiple independent vendors consistently report a melting point range of 152–154°C for 2-amino-5-formylbenzonitrile , which is significantly elevated relative to unsubstituted 2-aminobenzonitrile (melting point 45–48°C) [1]. This difference reflects the increased intermolecular interactions conferred by the aldehyde group. Typical commercial purity is specified at ≥95% .

Physicochemical Characterization Quality Control Analytical Chemistry

Solubility Profile Differentiation: Organic Solvent Solubility vs. Aqueous-Insoluble Analogs

2-Amino-5-formylbenzonitrile is reported to be insoluble in water but readily soluble in common organic solvents . This solubility behavior is characteristic of aromatic nitriles bearing polar substituents. While direct solubility data for regioisomeric analogs (e.g., 2-amino-4-formylbenzonitrile) is not available in the accessed sources, the water-insolubility dictates that aqueous reaction media are unsuitable for this compound.

Formulation Process Chemistry Solubility

Validated Application Scenarios for 2-Amino-5-formylbenzonitrile Based on Chemical Functionality


Heterocyclic Scaffold Synthesis via Ortho-Amino/Aldehyde Condensation

The juxtaposition of the ortho-amino group with the para-aldehyde moiety enables tandem condensation-cyclization sequences for constructing nitrogen-containing heterocycles such as quinazolines and dihydroquinazolinones. 2-Amino-5-formylbenzonitrile serves as a bifunctional building block wherein both reactive groups are incorporated into the fused ring system [1]. Procurement of this specific regioisomer is essential for accessing the desired 5-substituted heterocyclic core architecture.

Kinase Inhibitor Intermediate and Pharmaceutical Impurity Synthesis

Benzonitrile derivatives bearing amino and formyl substitution patterns are documented as intermediates in the synthesis of kinase inhibitors targeting TBK1 and IKKε [2]. Additionally, 2-amino-5-formylbenzonitrile has been identified as an intermediate in the preparation of olaparib-related impurities , underscoring its relevance in pharmaceutical quality control and impurity reference standard programs. Procurement in high purity (≥95%) with certificate of analysis documentation is required for such regulated applications.

Lapatinib-Related API Intermediate via Substituted o-Aminobenzonitrile Routes

Patent literature describes the use of substituted o-aminobenzonitrile compounds, including 2-amino-5-formylbenzonitrile, in cost-effective synthetic routes toward lapatinib [3]. The method achieves low-cost and easy-purification outcomes through strategic use of the ortho-amino/aldehyde substitution pattern. Industrial procurement for API intermediate applications requires reliable supply chain and batch-to-batch consistency.

Building Block for Aldehyde-Amine Coupling and Reductive Amination Libraries

The aldehyde group at the 5-position provides a reactive handle for imine formation, reductive amination, and related carbonyl chemistry. This enables the rapid generation of structurally diverse compound libraries for medicinal chemistry screening campaigns. The ortho-amino group remains available for subsequent functionalization or heterocycle formation, offering orthogonal reactivity not achievable with mono-functional benzonitriles lacking the aldehyde moiety.

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